molecular formula C14H13NO B1645611 7-Ethyl-5H-chromeno[2,3-b]pyridine

7-Ethyl-5H-chromeno[2,3-b]pyridine

货号: B1645611
分子量: 211.26 g/mol
InChI 键: UFGINEUJLMPANF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Ethyl-5H-chromeno[2,3-b]pyridine is a heterocyclic compound featuring a fused chromene (benzopyran) and pyridine system with an ethyl substituent at the 7-position. The ethyl group at position 7 likely influences its physicochemical properties (e.g., lipophilicity, solubility) and bioactivity compared to other substituents.

属性

分子式

C14H13NO

分子量

211.26 g/mol

IUPAC 名称

7-ethyl-5H-chromeno[2,3-b]pyridine

InChI

InChI=1S/C14H13NO/c1-2-10-5-6-13-12(8-10)9-11-4-3-7-15-14(11)16-13/h3-8H,2,9H2,1H3

InChI 键

UFGINEUJLMPANF-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)OC3=C(C2)C=CC=N3

规范 SMILES

CCC1=CC2=C(C=C1)OC3=C(C2)C=CC=N3

产品来源

United States

科学研究应用

Structural Characteristics

7-Ethyl-5H-chromeno[2,3-b]pyridine is characterized by the molecular formula C14H11NO2C_{14}H_{11}NO_2 and a molecular weight of approximately 225.243 g/mol. Its structure features a fused chromene and pyridine moiety, which contributes to its distinct chemical properties and biological activities. The ethyl group at the 7-position enhances lipophilicity, potentially improving interaction with biological membranes and targets .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to interact with DNA, inhibiting cell proliferation in various cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Antihistaminic Activity

In addition to its anticancer properties, this compound has demonstrated antihistaminic effects, which may be beneficial in the treatment of allergic reactions. The ability to block histamine receptors positions it as a potential therapeutic agent for allergy management .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of salicylaldehydes with malononitrile derivatives under optimized conditions to yield high purity products. The use of ultrasound irradiation has also been explored to enhance reaction rates and yields .

Synthesis Overview

Reaction TypeReagentsConditionsYield (%)
CyclizationSalicylaldehyde + MalononitrileOptimized conditions77–93%
Ultrasound3-Cyanochromones + Active Methylene CompoundsSonicationHigh

Recent studies have focused on the biological activity of this compound derivatives. These investigations include:

  • Lipid Peroxidation Inhibition : Several derivatives have shown promising results in inhibiting lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .
  • Interaction with Biological Macromolecules : Research has elucidated how these compounds interact with proteins and nucleic acids, providing insights into their mechanisms of action and potential therapeutic applications .

Case Studies and Research Findings

  • Antioxidant Activity : A study evaluated the antioxidant properties of synthesized chromeno[2,3-b]pyridines under ultrasound irradiation. Results indicated significant inhibition of lipid peroxidation across multiple derivatives .
  • Synthesis Methodologies : Various synthetic methodologies have been explored for creating chromeno[2,3-b]pyridines, including microwave-assisted synthesis and DABCO-catalyzed reactions. These methods have yielded compounds with enhanced biological activities .
  • Therapeutic Potential : A recent review highlighted the synthesis and biological evaluation of chromeno[3,2-c]pyridines that exhibited activity against multidrug-resistant Mycobacterium tuberculosis strains, showcasing the broad therapeutic potential of this compound class .

相似化合物的比较

Substituent Position and Type

Key Structural Differences:

  • 7-Ethyl vs. 5-O-Alkoxy Derivatives: 5-O-Substituted Derivatives (e.g., 5-alkoxy-5H-chromeno[2,3-b]pyridine) feature an alkoxy group at position 5, which enhances solubility in polar solvents due to the oxygen atom’s electronegativity.
  • Quinoline-Substituted Derivatives: Derivatives like 2,4-diamino-5-(8-hydroxyquinolin-7-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile incorporate a quinoline moiety, which enhances antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to metal-chelating properties . The 7-ethyl group lacks this chelation capability but may reduce cytotoxicity.

Physicochemical Properties

Property 7-Ethyl-5H-chromeno[2,3-b]pyridine (Hypothetical) 5-O-Alkoxy Derivatives 2,7-Dimethyl-5-oxo Derivative
Molecular Weight ~265 g/mol (estimated) 280–300 g/mol 269.25 g/mol
Solubility Low in water; moderate in DMSO/chloroform High in polar solvents Soluble in DMSO, methanol
LogP (Lipophilicity) ~3.5 (predicted) ~2.8 ~2.2 (due to carboxylic acid)

准备方法

Cyclization of Chromene-3-Thiocarboxamide Derivatives

A proven route for chromeno[3,2-c]pyridines involves chromene-3-thiocarboxamides as intermediates. El-Sayed demonstrated that treating chromene-3-thiocarboxamides 61 with oxalyl chloride in dioxane/triethylamine yields chromeno[3,2-c]pyridines 62 (Scheme 16). For [2,3-b] analogs, adjusting the starting material to a chromene-2-carboxamide derivative could enable analogous cyclization.

Proposed Adaptation:

  • Synthesize 2-ethyl-chromene-3-carboxamide via condensation of 2-ethylsalicylaldehyde with cyanoacetamide.
  • Treat with oxalyl chloride to induce cyclodehydration, forming the pyridine ring.

This method may require optimization of substituent positions to ensure correct annulation.

Knoevenagel Condensation/Michael Addition Cascade

Kumar et al. developed a cascade reaction for chromeno[3,2-c]pyridines using 3,5-((E)-arylidene)-1-alkylpiperidin-4-ones 70 and cyclic 1,3-diketones 71 (Scheme 18). The ethyl group could be introduced via an ethyl-substituted aryl aldehyde in the Knoevenagel step.

Example Protocol:

  • Condense 2-ethylsalicylaldehyde with N-alkylpiperidone to form the Michael acceptor.
  • React with cyclohexane-1,3-dione under acidic conditions to trigger cyclization.

Yields for analogous systems exceed 80%, suggesting viability with proper substituent alignment.

Two-Step Synthesis from Ethyl Coumarin-3-Carboxylate

Briet’s patent describes chromeno[3,2-c]pyridines via Michael addition of 4-piperidones to ethyl coumarin-3-carboxylate, followed by ammonia-mediated cyclization (Scheme 23). Adapting this for [2,3-b] systems would require coumarin derivatives substituted at the 2-position.

Modified Pathway:

  • Prepare ethyl 2-ethylcoumarin-3-carboxylate by Pechmann condensation of 2-ethylresorcinol with ethyl acetoacetate.
  • Perform Michael addition with 3-aminopyridine, followed by HCl-mediated cyclization.

This approach benefits from established coumarin chemistry but may require stereochemical control.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method for this compound:

Method Starting Materials Key Steps Yield Potential Challenges
Thiocarboxamide Cyclization 2-ethylsalicylaldehyde, cyanoacetamide Cyclodehydration with oxalyl chloride ~60–70% Regioselectivity of annulation
Knoevenagel/Michael Cascade 2-ethylsalicylaldehyde, piperidone Condensation, cyclization ~75–85% Side product formation (e.g., xanthenes)
Coumarin Carboxylate Route 2-ethylresorcinol, ethyl acetoacetate Pechmann condensation, cyclization ~50–65% Multi-step synthesis, purification

Advanced Strategies and Recent Developments

Asymmetric Synthesis and Catalysis

Recent efforts in chromenopyridine synthesis emphasize enantioselectivity. Kulikova et al. achieved diastereoselective chromeno[3,2-c]pyridines using L-proline catalysis (Scheme 38). Applying chiral catalysts to the Knoevenagel/Michael cascade could yield enantiopure 7-ethyl derivatives, critical for pharmaceutical applications.

常见问题

Basic Research Question

  • In Vitro Assays : Screen for antibacterial activity using MIC (Minimum Inhibitory Concentration) tests against Staphylococcus aureus and E. coli .
  • Anti-inflammatory Models : Measure inhibition of COX-2 or TNF-α in macrophage cell lines .
  • Kinase Inhibition : Use enzymatic assays (e.g., SIRT2 inhibition) with IC50_{50} determination via fluorescence polarization .

Q. Example Data :

Derivative Biological Target Activity (IC50_{50}) Reference
Quinoline-SubstitutedAntibacterialMIC: 2–8 µg/mL
SIRT2-Binding AnalogueSIRT2 EnzymeIC50_{50}: 12 nM
Chromeno-PyrimidineAnticancer (MCF-7)IC50_{50}: 5 µM

What mechanistic insights explain the formation of side products during chromeno-pyridine synthesis?

Advanced Research Question
Side products often arise from:

  • Incomplete Cyclization : Trapped intermediates due to suboptimal temperature or catalyst loading.
  • Isomerization : Keto-enol tautomerism in nitrochromene precursors during annulation .
  • Oxidative Byproducts : Ethyl group oxidation under prolonged heating, forming carbonyl derivatives.

Q. Mitigation Strategies :

  • Use inert atmospheres (N2_2) to prevent oxidation.
  • Monitor reaction progress via TLC or in situ FTIR to terminate at optimal conversion .

How can molecular docking studies guide the design of this compound-based inhibitors?

Advanced Research Question

  • Target Selection : Prioritize structurally resolved targets (e.g., SIRT2 PDB: 3ZGO) for docking accuracy .
  • Software : Use AutoDock Vina or Schrödinger Suite for binding affinity prediction.
  • Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC50_{50} values .
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CN, -CF3_3) to enhance hydrogen bonding with catalytic residues .

How should researchers resolve contradictions in reported biological activities of chromeno-pyridine derivatives?

Advanced Research Question
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or incubation times .
  • Substituent Effects : Ethyl vs. bulkier groups altering membrane permeability or target binding.
  • Metabolic Stability : Rapid degradation in certain assay conditions (e.g., liver microsomes).

Q. Resolution Workflow :

Replicate assays under standardized conditions.

Perform SAR studies to isolate substituent contributions.

Validate stability via HPLC or LC-MS .

What strategies improve yield and purity in large-scale chromeno-pyridine synthesis?

Advanced Research Question

  • Catalyst Optimization : Replace triethylamine with recyclable ionic liquids to enhance atom economy .
  • Flow Chemistry : Continuous flow reactors reduce reaction time and improve heat transfer .
  • Crystallization-Driven Purification : Use ethanol/water mixtures to precipitate pure product, avoiding chromatography .

Case Study : A DABCO-catalyzed annulation achieved 75% yield in 24 hours at 25°C with 98% purity via recrystallization .

Beyond docking, what computational models predict the pharmacokinetic properties of chromeno-pyridine derivatives?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, BBB penetration, and CYP450 interactions.
  • MD Simulations : GROMACS or AMBER simulate binding stability over time (e.g., 100 ns trajectories) .
  • QSAR Models : Correlate logP, polar surface area, and IC50_{50} to prioritize derivatives for synthesis .

Q. Example Output :

Parameter Ideal Range 7-Ethyl Derivative
logP2–32.8
TPSA<90 Ų65 Ų
CYP2D6 InhibitionLowNon-inhibitor

Notes

  • For synthetic protocols, cross-reference methodologies from .
  • Biological data should be contextualized with assay conditions and cell lines .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。